molecular formula C29H60O B1263646 Nonacosan-10-ol CAS No. 504-55-2

Nonacosan-10-ol

Cat. No. B1263646
CAS RN: 504-55-2
M. Wt: 424.8 g/mol
InChI Key: CPGCVOVWHCWVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonacosan-10-ol is a fatty alcohol that is nonacosane substituted by a hydroxy group at position 10. It has a role as a plant metabolite. It derives from a hydride of a nonacosane.

Scientific Research Applications

Epicuticular Wax Formation in Plants Nonacosan-10-ol plays a significant role in the formation of epicuticular wax in various plant species. This wax covers the primary aerial surfaces of plants and contributes to their protective functions. Studies have shown that pure nonacosan-10-ol extracted from plant surfaces can form tubular crystals similar to those occurring naturally. These tubular structures are crucial for the plant's defense against environmental stressors and are a subject of interest in understanding plant biology and adaptation mechanisms (Jetter & Riederer, 1994).

Infrared Spectroscopy Analysis Research has utilized Fourier Transform Infrared (FTIR) spectroscopy to analyze synthesized racemic nonacosan-10-ol, aiding in the understanding of its structural and molecular properties. These studies contribute to a broader understanding of plant epicuticular waxes and their functions, especially in the context of plant physiology and protection (Coward, 2010).

Reconstitution of Epicuticular Wax Crystals Further in vitro studies have been conducted to understand the formation and structure of epicuticular wax crystals, particularly focusing on how nonacosan-10-ol interacts with other minor wax components to form these structures. This research is pivotal in comprehending the complex nature of plant cuticles and their role in plant health and protection (Jetter & Riederer, 1995).

Valorization of Forestry Waste Nonacosan-10-ol has been identified as a key compound in the valorization of forestry waste, particularly in the extraction of waxes from spruce needles. Its hydrophobic properties have practical applications in creating superhydrophobic surfaces, indicating its potential utility in various industrial applications (McElroy et al., 2018).

Nematicidal Activity Interestingly, nonacosan-10-ol has been found to possess nematicidal activity, as demonstrated in studies isolating this compound from plant roots. This suggests its potential use in developing new nematicides for agricultural applications, particularly in managing nematode infestations in crops (Naz, Saifullah, & Khan, 2013).

properties

IUPAC Name

nonacosan-10-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGCVOVWHCWVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649438
Record name Nonacosan-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-10-Nonacosanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Nonacosan-10-ol

CAS RN

504-55-2
Record name 10-Nonacosanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC380686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonacosan-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-NONACOSANOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OKH624Z3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

81 - 81.5 °C
Record name (S)-10-Nonacosanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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